molecular formula C16H14O7 B1433695 dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate CAS No. 1246616-66-9

dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Cat. No. B1433695
M. Wt: 318.28 g/mol
InChI Key: REVROVKRCYLCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound appears to be a derivative of pyran, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and contains a ketone functional group (C=O), an ester functional group (-COO-) and a benzyloxy group (C6H5-O-). The “dimethyl” prefix indicates that there are two methyl groups (-CH3) attached to the molecule, likely on the ester functional groups.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, pyran derivatives are often synthesized via condensation reactions, and the introduction of functional groups like ester, ketone, and benzyloxy typically involve substitution reactions.



Molecular Structure Analysis

The molecular structure of this compound would likely show a six-membered pyran ring with various functional groups attached. The exact structure would depend on the positions of these groups on the ring.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. However, esters can undergo hydrolysis, transesterification, and other reactions, while ketones can undergo reactions such as nucleophilic addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.


Scientific Research Applications

Synthesis of Substituted Phenols

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is involved in the synthesis of various substituted phenols. This process utilizes pyranone precursors like 4H-pyran-4-one and benzyl-maltol, among others. The synthesis is achieved using pronucleophiles in combination with tert-butanol as solvent and potassium tert-butoxide as base under both conventional heating and microwave conditions (Marshall, Cable, & Botting, 2009).

Tetrasubstituted Thiophenes Synthesis

The compound plays a role in the one-pot synthesis of tetrasubstituted thiophenes. This process involves the ring opening of related pyranone compounds by alkoxide ions and reactions with methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles. These reactions are crucial in synthesizing tetrasubstituted thiophenes, which have a variety of applications (Sahu et al., 2015).

2-Amino-4H-pyrans Synthesis

This compound is integral to the synthesis of 2-amino-4H-pyrans, a group of compounds with diverse applications, including biological activities such as anti-cancer, antihypertensive, and coronary dilating agents. It provides a pathway for synthesizing dimethyl, diethyl, and di-tert-butyl-2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate in high yields (Zonouzi, Kazemi, & Nezamabadi, 2006).

Optimizing Synthetic Processes

The compound is significant in optimizing synthetic processes for pyran derivatives. For instance, a two-step procedure for preparing dimethyl 4-oxo-4H-pyran-3,5-dicarboxylate was optimized to simplify the process and make it more efficient, highlighting its potential for large-scale commercial applications (Hu et al., 2019).

Safety And Hazards

As with physical and chemical properties, safety and hazard information would typically be determined experimentally and listed in a material safety data sheet (MSDS) for the compound.


Future Directions

This would depend on the context in which this compound is being studied. For example, if it’s a potential drug candidate, future directions might include further preclinical testing, clinical trials, etc.


properties

IUPAC Name

dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVROVKRCYLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Citations

For This Compound
6
Citations
E Schreiner, F Richter, S Nerdinger - Synthesis of Heterocycles in …, 2016 - Springer
Within the last decade, a new class of anti-HIV drugs, the so-called integrase inhibitors featuring a novel mode of action, became available as an additional treatment option. The design …
Number of citations: 26 link.springer.com
M Miyagawa, T Akiyama, Y Taoda… - Journal of Medicinal …, 2019 - ACS Publications
The medicinal chemistry and structure–activity relationships (SAR) for a novel series of carbamoyl pyridone bicycle (CAB) compounds as influenza Cap-dependent endonuclease (CEN…
Number of citations: 21 pubs.acs.org
S Sankareswaran, M Mannam, V Chakka… - … Process Research & …, 2016 - ACS Publications
A four-stage manufacturing route for the preparation of dolutegravir sodium (1) was assessed and optimized leading to a higher yielding, simpler and scalable process. Key …
Number of citations: 31 pubs.acs.org
VDN Yadavalli, RS Kambhampati - Applications of Nanotechnology for …, 2020 - Springer
The ultimate goal of a process chemist is to achieve robust synthetic processes for active pharmaceutical ingredients (API), drug candidates under development or their critical …
Number of citations: 2 link.springer.com
T Yasukata, M Masui, F Ikarashi… - … Process Research & …, 2019 - ACS Publications
A highly efficient and practical synthetic method for the preparation of pyrone diesters was established. The pyrone diester 3c can be prepared from readily available starting materials …
Number of citations: 20 pubs.acs.org
S Nqeketo, P Watts - The Journal of Organic Chemistry, 2023 - ACS Publications
An efficient continuous flow process for the synthesis of dolutegravir, an active pharmaceutical ingredient (API) for HIV treatment, was investigated. The synthetic procedure starts from a …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.